molecular formula C9H7NO4 B7855925 1,3-Benzodioxole, 5-(2-nitroethenyl)-

1,3-Benzodioxole, 5-(2-nitroethenyl)-

Cat. No. B7855925
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>C(O)(=O)C>[N+:17]([CH:20]=[CH:7][C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
15.55 kg
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Two
Name
Quantity
13.4 kg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
18.4 kg
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
45.2 kg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for about 10 hours until minimal piperonal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The somewhat thick reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with acetic acid (2×8 kg)
CUSTOM
Type
CUSTOM
Details
The product was dried under a nitrogen
CUSTOM
Type
CUSTOM
Details
purge

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.94 kg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06946481B1

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>C(O)(=O)C>[N+:17]([CH:20]=[CH:7][C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
15.55 kg
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Two
Name
Quantity
13.4 kg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
18.4 kg
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
45.2 kg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for about 10 hours until minimal piperonal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The somewhat thick reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with acetic acid (2×8 kg)
CUSTOM
Type
CUSTOM
Details
The product was dried under a nitrogen
CUSTOM
Type
CUSTOM
Details
purge

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.94 kg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.